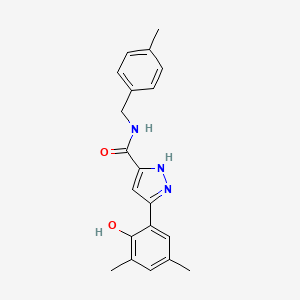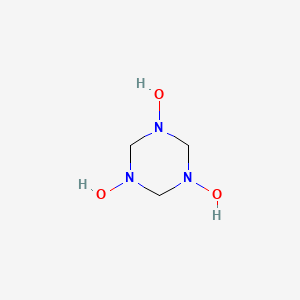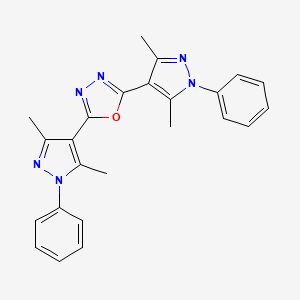
2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an anilinocarbonyl group attached to a phenyl ring, which is further connected to a 4-bromo-3-nitrobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group, forming nitrobenzene.
Bromination: Nitrobenzene is then brominated to introduce a bromine atom at the meta position relative to the nitro group.
Formation of Anilinocarbonyl Group: Aniline is reacted with phosgene to form an anilinocarbonyl chloride intermediate.
Esterification: The anilinocarbonyl chloride is then reacted with 4-bromo-3-nitrobenzoic acid to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro and bromo groups.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Coupling Reactions: The bromo group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives.
Major Products:
Reduction of Nitro Group: Formation of 2-(anilinocarbonyl)phenyl 4-bromo-3-aminobenzoate.
Suzuki-Miyaura Coupling: Formation of various biaryl compounds depending on the boronic acid used.
科学研究应用
2-(Anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Exploration of its derivatives for potential pharmaceutical applications.
作用机制
The mechanism of action of 2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The nitro and bromo groups direct incoming electrophiles to specific positions on the aromatic ring.
Reduction: The nitro group undergoes reduction to form an amine, which can further participate in various reactions.
Coupling Reactions: The bromo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling.
相似化合物的比较
2-(Phenylcarbamoyl)phenyl 4-bromo-3-nitrobenzoate: Similar structure but with a phenylcarbamoyl group instead of an anilinocarbonyl group.
4-Bromo-3-nitrobenzoic Acid Derivatives: Compounds with similar functional groups but different substituents on the aromatic ring.
Uniqueness: 2-(Anilinocarbonyl)phenyl
属性
分子式 |
C20H13BrN2O5 |
|---|---|
分子量 |
441.2 g/mol |
IUPAC 名称 |
[2-(phenylcarbamoyl)phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C20H13BrN2O5/c21-16-11-10-13(12-17(16)23(26)27)20(25)28-18-9-5-4-8-15(18)19(24)22-14-6-2-1-3-7-14/h1-12H,(H,22,24) |
InChI 键 |
ONLMRIYNWGCRLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1227311.png)
![6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone](/img/structure/B1227313.png)
![N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester](/img/structure/B1227314.png)
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B1227315.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester](/img/structure/B1227319.png)


![3-Oxo-2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]butanoic acid ethyl ester](/img/structure/B1227326.png)
![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1227331.png)
![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)

